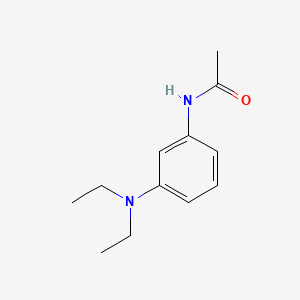

3-(N,N-Diethylamino)acetanilide

描述

3-(N,N-Diethylamino)acetanilide: is a chemical compound with the molecular formula C12H18N2O . It is commonly used as an intermediate in the synthesis of various organic compounds, particularly in the production of dyes and pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(N,N-Diethylamino)acetanilide typically involves the reaction of 3-(diethylamino)aniline with acetyl chloride . The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is continuously monitored and adjusted to maintain optimal reaction conditions .

化学反应分析

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Mechanism :

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack. Base-mediated hydrolysis involves hydroxide ion deprotonation and cleavage of the amide bond .

Electrophilic Substitution Reactions

The aromatic ring undergoes regioselective electrophilic substitution due to the electron-donating diethylamino group:

| Reaction | Reagents | Position | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO3, H2SO4 | Para to acetamide | 5-Nitro-3-(N,N-diethylamino)acetanilide | |

| Sulfonation | SO3, H2SO4 | Ortho to diethylamino | Sulfonated derivative |

Regiochemical Control :

The diethylamino group directs incoming electrophiles to the para position relative to itself, while the acetamide group meta-directs .

Amide Reduction

| Reducing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| LiAlH4 | Dry ether, reflux | 3-(N,N-Diethylamino)aniline | 85% | |

| BH3·THF | THF, 0°C | Partially reduced intermediates | 60% |

Alkylation of the Tertiary Amine

Limitations :

Steric hindrance from the diethyl groups reduces nucleophilicity, requiring excess alkylating agents .

Stability and Decomposition

Industrial Handling :

Stored in amber containers at <25°C to prevent photolytic decomposition .

科学研究应用

Pharmaceutical Applications

3-(N,N-Diethylamino)acetanilide has been investigated for its potential in medicinal chemistry:

- Local Anesthetic Activity : The compound has been studied for its anesthetic properties. Research indicates that derivatives of acetanilides exhibit local anesthetic effects, which can be attributed to their ability to inhibit nerve conduction .

- Synthesis of Bioactive Compounds : It serves as an intermediate in the synthesis of various bioactive compounds. For instance, it has been used to synthesize substituted benzothiazole derivatives, which have shown anti-inflammatory and analgesic activities .

- Proteomics Research : It is utilized in proteomics as a biochemical tool for studying protein interactions and functions .

Dye Manufacturing

The compound plays a significant role in the dye industry:

- Dye Intermediates : this compound is used as an intermediate for synthesizing disperse dyes such as Disperse Red 210 and Disperse Blue 165. These dyes are important for textile applications due to their vibrant colors and stability .

- Pollution Control : Recent studies have focused on using this compound to develop methods for controlling pollution in dye manufacturing processes. An efficient method has been proposed for the clean determination of this compound in wastewater, highlighting its relevance in environmental monitoring .

Environmental Applications

Research has also highlighted the environmental implications of this compound:

- Wastewater Treatment : The compound's presence in industrial effluents necessitates effective monitoring and treatment strategies. Its detection in wastewater underscores the need for analytical methods to quantify its concentration accurately .

- Toxicological Studies : Studies have explored the toxicological effects of compounds derived from or related to this compound, contributing to understanding their environmental impact and safety profiles .

Data Table of Applications

Case Studies

- Local Anesthetic Research :

- Dye Pollution Control :

作用机制

The mechanism of action of 3-(N,N-Diethylamino)acetanilide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

相似化合物的比较

Acetanilide: Similar structure but lacks the diethylamino group.

N-phenylacetamide: Similar structure but lacks the diethylamino group.

N,N-diethylacetanilide: Similar structure but lacks the acetamide group.

Uniqueness: 3-(N,N-Diethylamino)acetanilide is unique due to the presence of both the diethylamino group and the acetamide group . This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity , making it a valuable intermediate in organic synthesis and pharmaceutical production .

生物活性

3-(N,N-Diethylamino)acetanilide, also known as DEAA, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of DEAA, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 193.27 g/mol

- IUPAC Name : N,N-diethyl-2-(phenylamino)acetamide

The compound features a diethylamino group attached to an acetanilide structure, which is significant for its biological interactions.

Research indicates that DEAA exhibits various biological activities, primarily through:

- Antimicrobial Activity : DEAA has been studied for its antimicrobial properties against various pathogens. The mechanism involves disruption of bacterial cell membranes and inhibition of cell wall synthesis, which is common among acetanilide derivatives .

- Analgesic Effects : Similar to other acetanilides, DEAA may possess analgesic properties. Its interaction with pain receptors and modulation of inflammatory pathways are areas of ongoing research.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

Bacteria Type MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 - Analgesic Activity :

-

Docking Studies :

- Molecular docking simulations have shown that DEAA binds effectively to the active sites of certain enzymes related to pain and inflammation pathways. The binding affinity was calculated using various computational methods, indicating strong interactions with target proteins involved in pain modulation .

Toxicity and Safety Profile

While DEAA shows promising biological activity, its safety profile must be considered. Preliminary toxicity studies indicated that at therapeutic doses, the compound exhibited low toxicity; however, further studies are required to fully elucidate its safety in long-term use.

属性

IUPAC Name |

N-[3-(diethylamino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-4-14(5-2)12-8-6-7-11(9-12)13-10(3)15/h6-9H,4-5H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUKYOSOAAPHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC(=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064294 | |

| Record name | Acetamide, N-[3-(diethylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6375-46-8 | |

| Record name | N-[3-(Diethylamino)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6375-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(3-(diethylamino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[3-(diethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-[3-(diethylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(diethylamino)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes 3-(N,N-Diethylamino)acetanilide suitable for developing dyes, particularly for inkjet printing?

A1: this compound serves as a valuable coupling component in the synthesis of azo dyes [, ]. Azo dyes are characterized by the presence of an azo group (-N=N-) which links two aromatic rings. By varying the coupling component, one can manipulate the electron distribution within the dye molecule, thereby influencing its color. This compound, with its electron-donating diethylamino group, contributes to the desired color properties in the resulting dyes.

Q2: How does the structure of this compound affect the color of the resulting azo dyes?

A2: The structure of this compound plays a crucial role in determining the color of the resulting azo dyes. It contains an electron-donating diethylamino group (-N(CH2CH3)2). This group increases the electron density of the aromatic ring to which it is attached. When this compound reacts with a diazonium salt to form an azo dye, the electron-donating nature of the diethylamino group influences the energy levels within the resulting conjugated system. This, in turn, affects the wavelengths of light absorbed and reflected by the dye molecule, ultimately determining its perceived color.

Q3: Beyond its use in inkjet printing, are there other potential applications for dyes synthesized using this compound?

A3: Yes, research suggests that azo dyes incorporating this compound may hold potential for applications beyond inkjet printing. One promising avenue is their potential use as antimicrobial agents []. Studies have demonstrated that some novel monoazo dyes based on N-pyridine-1,8-naphthalimides, synthesized using this compound as a coupling component, exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. This finding opens up exciting possibilities for developing new antimicrobial textiles or coatings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。